Mechanism of Action: Positive Allosteric Modulation vs. Direct Agonism at GABAB Receptor
ADX71441 acts as a positive allosteric modulator (PAM) of the GABAB receptor, enhancing the efficacy of endogenous GABA without directly activating the receptor [1]. In contrast, the clinically used drug baclofen acts as an orthosteric agonist, directly activating GABAB receptors independently of the physiological neurotransmitter [2]. This mechanistic divergence confers a potential advantage for ADX71441 by preserving the spatiotemporal dynamics of GABAergic signaling, which is hypothesized to reduce adverse effects and tolerance development associated with chronic agonist exposure [3].
| Evidence Dimension | Mechanism of action at GABAB receptor |
|---|---|
| Target Compound Data | Positive allosteric modulator (PAM); potentiates GABA response |
| Comparator Or Baseline | Baclofen: Orthosteric agonist; directly activates receptor |
| Quantified Difference | Qualitative difference: PAM vs. agonist |
| Conditions | In vitro recombinant human GABAB receptor assays |
Why This Matters
For studies requiring physiological receptor modulation with reduced risk of tolerance or off-target effects, ADX71441 provides a mechanistically distinct tool versus direct agonists like baclofen.
- [1] Kalinichev M, Lütjens R, Royer-Urios I, et al. The drug candidate, ADX71441, is a novel, potent and selective positive allosteric modulator of the GABAB receptor with a potential for treatment of anxiety, pain and spasticity. Neuropharmacology. 2017;114:34-47. doi:10.1016/j.neuropharm.2016.11.016 View Source
- [2] Addex Therapeutics. Addex ADX71441 Pharmacological Profile Published in Neuropharmacology. Press Release, December 13, 2016. View Source
- [3] May LT, Christopoulos A. Allosteric modulators of G-protein-coupled receptors. Curr Opin Pharmacol. 2003;3(5):551-556. doi:10.1016/j.coph.2003.05.003 View Source
